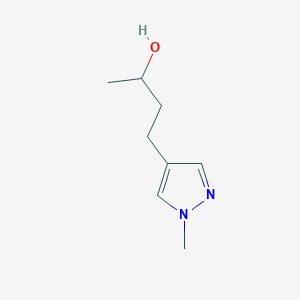
2-Amino-4-(methyl(1-methylpiperidin-4-yl)amino)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-4-(methyl(1-methylpiperidin-4-yl)amino)butanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an amino group, a piperidine ring, and a butanamide backbone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(methyl(1-methylpiperidin-4-yl)amino)butanamide typically involves multiple steps, including the formation of the piperidine ring and the subsequent attachment of the amino and butanamide groups. One common method involves the condensation of 4,4-dimethoxyl-2-butanone with cyanoacetamide in the presence of ammonium acetate and acetic acid as catalysts . This is followed by cyclization, chlorination, and hydrolysis to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-4-(methyl(1-methylpiperidin-4-yl)amino)butanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The amino and piperidine groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like alkyl halides. Reaction conditions typically involve controlled temperatures and the use of solvents like dimethylformamide (DMF) or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
2-Amino-4-(methyl(1-methylpiperidin-4-yl)amino)butanamide has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-Amino-4-(methyl(1-methylpiperidin-4-yl)amino)butanamide involves its interaction with specific molecular targets and pathways. For instance, it inhibits the activity of inducible nitric oxide synthase (iNOS) by binding to its active site, thereby preventing the production of nitric oxide . This inhibition can have various biological effects, including anti-inflammatory and neuroprotective actions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-4-methylpyridine: This compound shares a similar amino and methylpyridine structure but lacks the piperidine and butanamide groups.
2-Amino-4-methylpyridinium 2-hydroxybenzoate: Another related compound with a similar core structure but different functional groups.
Uniqueness
2-Amino-4-(methyl(1-methylpiperidin-4-yl)amino)butanamide is unique due to its combination of an amino group, a piperidine ring, and a butanamide backbone
Eigenschaften
Molekularformel |
C11H24N4O |
|---|---|
Molekulargewicht |
228.33 g/mol |
IUPAC-Name |
2-amino-4-[methyl-(1-methylpiperidin-4-yl)amino]butanamide |
InChI |
InChI=1S/C11H24N4O/c1-14-6-3-9(4-7-14)15(2)8-5-10(12)11(13)16/h9-10H,3-8,12H2,1-2H3,(H2,13,16) |
InChI-Schlüssel |
NJFTWMVJNOAQEK-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCC(CC1)N(C)CCC(C(=O)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


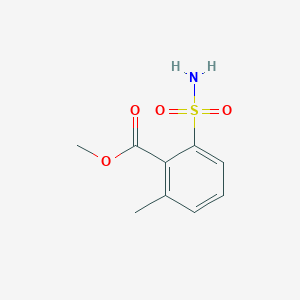


![2'-Fluoro-4'-methoxy-4-methyl-[1,1'-biphenyl]-3-amine](/img/structure/B13634551.png)

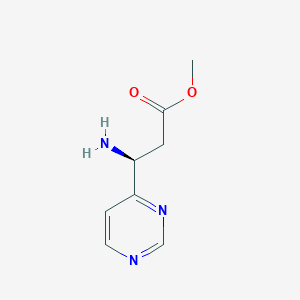

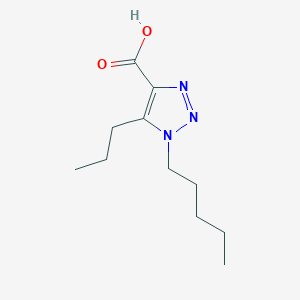
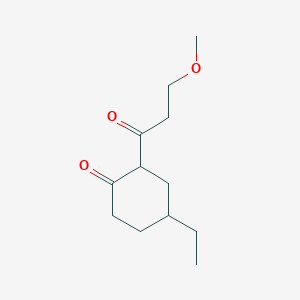


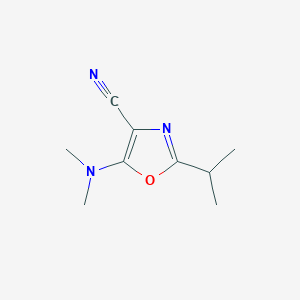
![2,5-Dioxa-8-azaspiro[3.4]octane](/img/structure/B13634592.png)
